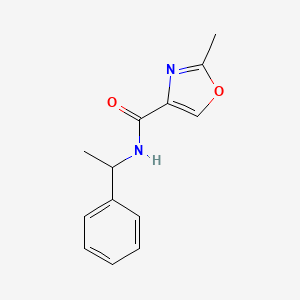![molecular formula C16H29N5O B6123858 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6123858.png)
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol, also known as CGS-15943, is a selective antagonist of adenosine receptors. Adenosine receptors are found in various organs and tissues throughout the body, including the brain, heart, lungs, and immune system. Adenosine plays a crucial role in regulating physiological processes such as sleep, inflammation, and cardiovascular function. CGS-15943 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol acts as a competitive antagonist of adenosine receptors, specifically the A1 and A2A subtypes. It binds to the receptor and prevents adenosine from binding, thus blocking its effects. Adenosine is known to have a wide range of physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of immune function. By blocking adenosine receptors, this compound can modulate these effects and potentially have therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit platelet aggregation, reduce inflammation, and modulate immune function. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for adenosine receptors. This allows researchers to specifically target these receptors and study their effects. However, one limitation is that this compound may not fully replicate the effects of adenosine in vivo, as it only blocks the effects of adenosine on the receptor level and does not affect adenosine metabolism or uptake.
Zukünftige Richtungen
There are several future directions for research on 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol and adenosine receptor antagonists. One potential application is in the treatment of cancer, as adenosine has been shown to play a role in tumor growth and metastasis. This compound and other adenosine receptor antagonists may have potential as anticancer agents. Additionally, research on adenosine receptor antagonists in neurological disorders, such as Parkinson's disease and Alzheimer's disease, is ongoing. Finally, further studies are needed to fully understand the role of adenosine receptors in the immune system and their potential as targets for immunotherapy.
Synthesemethoden
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol can be synthesized using a multi-step process involving the reaction of 2-chloroethanol with piperazine, followed by the reaction of the resulting compound with 4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl) aniline. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has been widely used as a research tool to study the role of adenosine receptors in various physiological processes. It has been shown to block the effects of adenosine on the cardiovascular system, immune system, and central nervous system. This compound has also been used to investigate the potential therapeutic applications of adenosine receptor antagonists in various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
2-[4-[(2-aminopyrimidin-5-yl)methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-13(2)3-5-21-7-6-20(12-15(21)4-8-22)11-14-9-18-16(17)19-10-14/h9-10,13,15,22H,3-8,11-12H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCIMQIAOHPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
![2-(methylthio)-4-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)pyrimidine](/img/structure/B6123779.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine](/img/structure/B6123787.png)
![2-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B6123795.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6123798.png)
![3-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6123806.png)


![4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6123829.png)

![3-{amino[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6123837.png)
![methyl 1-sec-butyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6123842.png)
![2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B6123849.png)
![3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6123864.png)